molecular formula C18H19NO5S B5645570 N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide

Cat. No. B5645570
M. Wt: 361.4 g/mol
InChI Key: NSTKXZCTTQOBSM-UHFFFAOYSA-N
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Description

Synthesis and Characterization

Compounds with complex structures involving chromene and thieno[dioxine] units are synthesized through multi-step processes, typically starting from simpler precursors. For instance, the synthesis of similar compounds involves etherification, oximation, and Beckmann rearrangement, with their structures confirmed using techniques such as NMR and MS, and further detailed through X-ray single crystal diffraction analysis (Chen, Ye, & Hu, 2012).

Molecular Structure Analysis

The determination of molecular structure often utilizes crystallographic methods, providing insights into the compound's geometry, bond lengths, angles, and overall 3D conformation. For related compounds, crystal structure analysis reveals details like space groups, cell parameters, and molecular packing (Reis et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving compounds with chromene and thieno[dioxine] units can include cyclization, etherification, and amidation, highlighting their reactivity and potential for functionalization. These reactions are crucial for modifying the compound to enhance its biological activity or solubility (Ikemoto et al., 2005).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal form, can significantly affect their application potential. These properties are determined through experimental measurement and can influence the compound's stability and formulation (Ali et al., 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and potential for chemical modifications, are essential for understanding the compound's applications. Studies on similar compounds often explore these aspects through synthetic and post-synthetic modification experiments (Lee & Park, 2002).

properties

IUPAC Name

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c1-21-13-3-2-12-6-11(9-24-14(12)7-13)8-19-18(20)17-16-15(10-25-17)22-4-5-23-16/h2-3,7,10-11H,4-6,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTKXZCTTQOBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CO2)CNC(=O)C3=C4C(=CS3)OCCO4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide

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